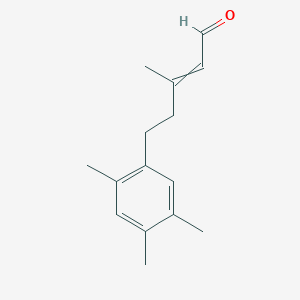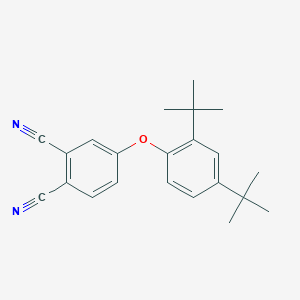
4-(2,4-Di-tert-butylphenoxy)phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Di-tert-butylphenoxy)phthalonitrile is an organic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phthalonitrile core substituted with a 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and influences its reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-di-tert-butyl-4-methylphenol with 4-nitrophthalonitrile in the presence of a base such as dimethylformamide. This reaction yields this compound with a moderate yield of around 30%, primarily due to the steric hindrance of the phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.
化学反応の分析
Types of Reactions
4-(2,4-Di-tert-butylphenoxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the phthalonitrile group.
Cyclotetramerization: It can undergo cyclotetramerization to form phthalocyanines, which are important compounds in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as dimethylformamide and catalysts to facilitate the reaction.
Cyclotetramerization: This reaction typically requires metal salts such as zinc, magnesium, or lutetium acetate as catalysts.
Major Products Formed
科学的研究の応用
4-(2,4-Di-tert-butylphenoxy)phthalonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile and its derivatives, particularly phthalocyanines, involves the generation of singlet oxygen upon light activation. This property is harnessed in photodynamic therapy, where the singlet oxygen produced can induce cell death in targeted cancer cells . The molecular targets include cellular components such as membranes and proteins, leading to oxidative damage and apoptosis.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: This compound is structurally similar but lacks the phthalonitrile group.
Phthalocyanines: These compounds share the phthalonitrile core and are widely studied for their photophysical properties and applications in various fields.
Uniqueness
4-(2,4-Di-tert-butylphenoxy)phthalonitrile is unique due to the combination of the sterically hindered 2,4-di-tert-butylphenoxy group and the phthalonitrile core. This combination imparts distinct reactivity and solubility properties, making it a valuable precursor for the synthesis of specialized phthalocyanines with enhanced solubility and photophysical properties .
特性
CAS番号 |
875885-47-5 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
4-(2,4-ditert-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H24N2O/c1-21(2,3)17-8-10-20(19(12-17)22(4,5)6)25-18-9-7-15(13-23)16(11-18)14-24/h7-12H,1-6H3 |
InChIキー |
XJTCSBKFETZBSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
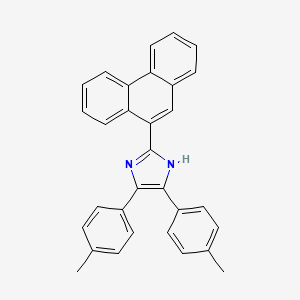
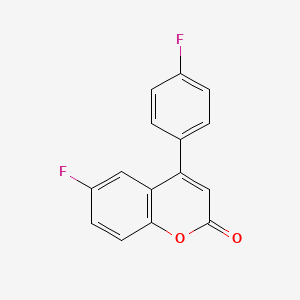
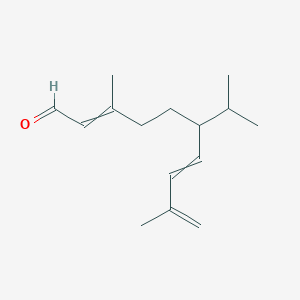
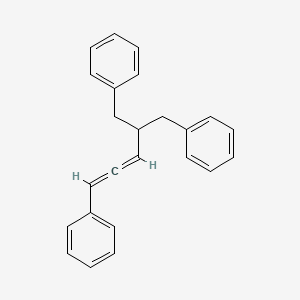
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
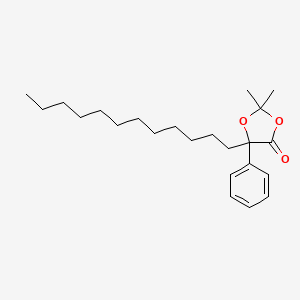
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
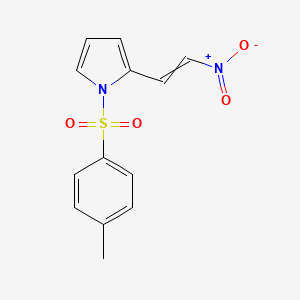
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
